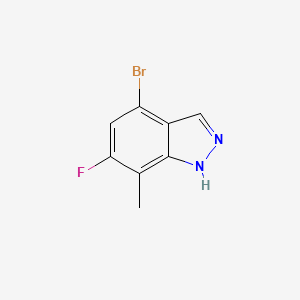

4-Bromo-6-fluoro-7-methyl-1H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

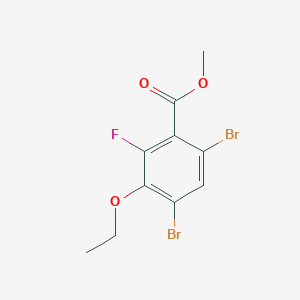

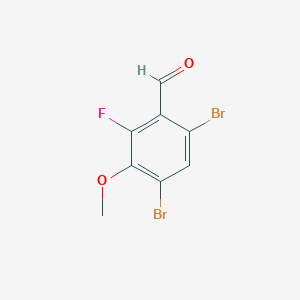

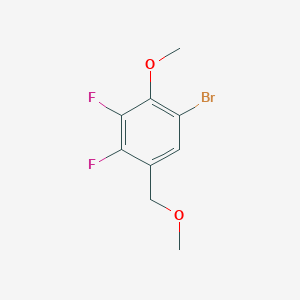

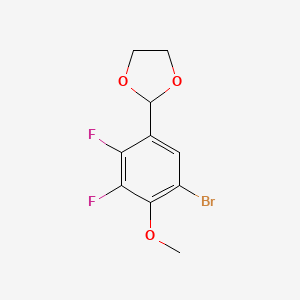

4-Bromo-6-fluoro-7-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 and a molecular weight of 229.05 . It is a solid substance that is stored at temperatures between 2-8°C . This compound is used in the preparation of PI3 kinase inhibitors .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-fluoro-7-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-7-methyl-1H-indazole is a solid substance with a molecular weight of 229.05 . It is stored at temperatures between 2-8°C .科学研究应用

Anticancer Applications

Indazole derivatives have been used in the treatment of cancer . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs.

Antidepressant Applications

Indazole compounds have also been used as antidepressants . They can help in the treatment of depression by balancing chemicals in the brain that affect mood and emotions.

Anti-inflammatory Applications

Indazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation and could be used in the treatment of conditions such as arthritis and other inflammatory diseases.

Antibacterial Applications

Indazole compounds have been used as antibacterial agents . They can help in the treatment of bacterial infections by inhibiting the growth of bacteria.

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating and can be used in the treatment of HIV/AIDS.

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists . They can help in the treatment of conditions such as depression, anxiety, and migraine headaches by blocking the action of serotonin in the brain.

Kinase Inhibitor for Cancer Treatment

It has been found that indazole derivatives can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

安全和危害

The safety information for 4-Bromo-6-fluoro-7-methyl-1H-indazole indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to denote its hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

作用机制

Target of Action

The primary target of 4-Bromo-6-fluoro-7-methyl-1H-indazole is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

It is known to inhibit the activity of pi3k, thereby disrupting the pi3k/akt signaling pathway . This disruption can lead to decreased cell proliferation and increased apoptosis, which is particularly beneficial in the treatment of cancers.

Biochemical Pathways

The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of Akt, a key player in promoting cell survival and growth. This results in the inhibition of these processes, leading to decreased tumor growth and proliferation.

Result of Action

The inhibition of the PI3K/Akt pathway by 4-Bromo-6-fluoro-7-methyl-1H-indazole leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.

属性

IUPAC Name |

4-bromo-6-fluoro-7-methyl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNLUVZAWFWMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1F)Br)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-7-methyl-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)